molecular formula C17H19NO B4856221 2-methyl-N-(3-phenylpropyl)benzamide

2-methyl-N-(3-phenylpropyl)benzamide

Cat. No. B4856221
M. Wt: 253.34 g/mol
InChI Key: RUODXONFDRHRBI-UHFFFAOYSA-N
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Description

2-methyl-N-(3-phenylpropyl)benzamide, also known as Modafinil, is a synthetic drug that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a wakefulness-promoting agent that works by increasing the levels of certain neurotransmitters in the brain. It has gained popularity among students and professionals as a cognitive enhancer due to its ability to improve alertness, concentration, and memory.

Scientific Research Applications

Methylation Reactions in Organic Chemistry

2-methyl-N-(3-phenylpropyl)benzamide is related to the field of organic synthesis, particularly in methylation reactions. Uemura et al. (2016) demonstrated methylation of C-H bonds in benzamides using nickel-catalyzed reactions, showing the relevance of such compounds in organic synthesis (Uemura et al., 2016).

Structural Analysis and Antioxidant Activity

Benzamide derivatives, like this compound, have been subject to structural analysis and evaluated for their antioxidant properties. Demir et al. (2015) explored the structure of a similar benzamide derivative using X-ray diffraction, IR spectroscopy, and DFT calculations, highlighting its potential in antioxidant applications (Demir et al., 2015).

Anticancer Evaluation

Compounds structurally related to this compound have been synthesized and tested for their anticancer activity. Ravinaik et al. (2021) evaluated a series of benzamides for their effectiveness against various cancer cell lines, demonstrating the potential of such compounds in cancer research (Ravinaik et al., 2021).

Antibacterial Activity

Benzamide derivatives have shown promise in antibacterial research. Adam et al. (2016) synthesized and characterized a benzamide compound, investigating its antibacterial activity against both Gram-positive and Gram-negative bacteria (Adam et al., 2016).

Pharmaceutical Research

In the pharmaceutical sector, benzamide derivatives, including those similar to this compound, have been investigated for their therapeutic potential. Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide compound as a histone deacetylase inhibitor, indicating its potential in cancer treatment (Zhou et al., 2008).

properties

IUPAC Name

2-methyl-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14-8-5-6-12-16(14)17(19)18-13-7-11-15-9-3-2-4-10-15/h2-6,8-10,12H,7,11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUODXONFDRHRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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